Phenothiazine-2-acetic acid
Description
Historical Context of Phenothiazine (B1677639) Scaffold Exploration
The journey of the phenothiazine scaffold began in 1883 when August Bernthsen first synthesized the parent compound, phenothiazine, by reacting diphenylamine (B1679370) with sulfur. acs.orgwikipedia.org Initially, its derivatives, such as methylene (B1212753) blue, were utilized as synthetic dyes. wikipedia.orgiiarjournals.org In the 1880s, Paul Ehrlich's pioneering work with methylene blue for cell staining laid the groundwork for its later therapeutic explorations. wikipedia.orgiiarjournals.org
The early 20th century saw the discovery of phenothiazine's utility as an insecticide and an anthelmintic for livestock. wikipedia.orgcofc.edubritannica.com However, its most significant impact on human health came in the mid-20th century. In the 1940s, N-substituted phenothiazine derivatives were developed as antihistamines, with promethazine (B1679618) being a notable example. iiarjournals.orgnih.gov This was followed by the landmark discovery of chlorpromazine's antipsychotic properties in the 1950s, a development that revolutionized the treatment of psychiatric disorders like schizophrenia and is considered the dawn of modern psychopharmacology. iiarjournals.orgbritannica.comnih.gov
The success of these early drugs spurred extensive research into the phenothiazine nucleus, establishing it as a "privileged scaffold" in medicinal chemistry. researchgate.netingentaconnect.com Scientists have since synthesized numerous derivatives, revealing a wide spectrum of biological activities, including antiemetic, sedative, and antimicrobial effects. nih.govnih.gov This rich history underscores the versatility of the phenothiazine core structure and provides the foundation for the continued exploration of new derivatives like Phenothiazine-2-acetic acid.
Significance of Acetic Acid Moiety Substitution in Phenothiazine Derivatives
The addition of an acetic acid moiety to the phenothiazine scaffold at the 2-position introduces a carboxylic acid functional group, which can significantly alter the molecule's physicochemical properties and biological activity. This substitution is a key area of interest in medicinal chemistry for several reasons.
The carboxylic acid group can influence the compound's solubility, lipophilicity, and ability to interact with biological targets. It can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzymes and receptors. The acidic nature of this moiety can also affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.
The strategic placement of the acetic acid group on the phenothiazine ring can lead to novel pharmacological profiles. Research into related phenothiazine derivatives has shown that such modifications can yield compounds with anti-inflammatory, analgesic, and neuroprotective properties. The exploration of this compound and similar structures is driven by the hypothesis that this specific substitution pattern can unlock new therapeutic potentials or enhance existing activities of the phenothiazine core.
Current Research Landscape and Academic Relevance of this compound
This compound continues to be a subject of academic and industrial research, primarily within the fields of medicinal chemistry and chemical biology. Current investigations are focused on synthesizing and evaluating its potential as a therapeutic agent and as a building block for more complex molecules.
Recent studies have explored the role of this compound as an intermediate in the synthesis of novel compounds with potential applications in treating a range of conditions. The versatility of the phenothiazine scaffold, combined with the reactivity of the acetic acid group, allows for the creation of diverse chemical libraries for high-throughput screening. researchgate.netingentaconnect.com
The academic relevance of this compound is highlighted by its use in studies aimed at understanding structure-activity relationships (SAR) within the phenothiazine class. By systematically modifying the core structure and observing the effects on biological activity, researchers can gain insights into the molecular mechanisms of action and design more potent and selective drug candidates. The continued interest in phenothiazine derivatives for applications beyond their traditional use, such as in oncology and neurodegenerative diseases, ensures that compounds like this compound will remain an important focus of scientific inquiry. nih.govnih.govnih.gov
Table of Research Findings on Phenothiazine Derivatives
| Derivative Class | Investigated Biological Activity | Potential Therapeutic Area |
| N-Alkyl Phenothiazines | Antipsychotic, Antihistaminic | Psychiatry, Allergy |
| Phenothiazine Hybrids | Antibacterial, Antifungal, Anticancer | Infectious Diseases, Oncology |
| Phenothiazine-Carboxylic Acids | Anti-inflammatory, Neuroprotective | Inflammatory Disorders, Neurodegeneration |
Structure
3D Structure
Properties
CAS No. |
20965-69-9 |
|---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-(10H-phenothiazin-2-yl)acetic acid |
InChI |
InChI=1S/C14H11NO2S/c16-14(17)8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)18-13/h1-7,15H,8H2,(H,16,17) |
InChI Key |
IFKVERMEMGDLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Phenothiazine 2 Acetic Acid
Established Synthetic Routes to Phenothiazine-2-acetic Acid and its Precursors
The synthesis of this compound fundamentally relies on the construction of the core phenothiazine (B1677639) ring system, followed by the introduction or modification of the acetic acid side chain at the C-2 position.
Cyclization Reactions for Phenothiazine Core Formation
The formation of the tricyclic phenothiazine core is the initial and most critical step. Several classical methods have been established for this purpose.
Bernthsen's Synthesis : Historically, phenothiazine was first synthesized by Bernthsen in 1883 by reacting diphenylamine (B1679370) with sulfur at elevated temperatures. wikipedia.org This method, while foundational, often suffers from low yields and harsh reaction conditions. jmedchem.com
Ullmann-Type Coupling : A more refined approach involves the Ullmann-type coupling reaction. This method typically uses a copper catalyst to facilitate the cyclization of 2-substituted diphenyl sulfides. jmedchem.comresearchgate.net For instance, the reaction of a 2-halodiphenylamine with a sulfur source in the presence of a copper catalyst can yield the phenothiazine ring. jmedchem.com This method generally provides better yields and milder conditions compared to the Bernthsen synthesis. jmedchem.com
Smiles Rearrangement : The Smiles rearrangement is another key strategy for phenothiazine synthesis. This intramolecular nucleophilic aromatic substitution involves the rearrangement of an o-aminodiphenyl sulfide (B99878) derivative in the presence of a base. researchgate.netnih.gov The reaction can proceed through two pathways: direct Ullmann cyclization or a Smiles rearrangement followed by cyclization, with the reaction conditions often dictating the predominant pathway. nih.gov
| Cyclization Method | Reactants | Conditions | Advantages | Disadvantages |
| Bernthsen's Synthesis | Diphenylamine, Sulfur | High temperature | Simplicity | Low yields, harsh conditions jmedchem.com |
| Ullmann-Type Coupling | 2-Halodiphenylamine, Sulfur source | Copper catalyst | Improved yields, milder conditions jmedchem.com | Catalyst cost and removal |
| Smiles Rearrangement | o-Aminodiphenyl sulfide derivative | Base (e.g., NaOH, KOH) | Good yields, regioselectivity | Potential for side reactions |
Strategic Introduction of Acetic Acid Moiety at the C-2 Position
Once the phenothiazine core is formed, the next step is the introduction of the acetic acid group at the C-2 position. This can be achieved through several synthetic strategies.
Friedel-Crafts Acylation : A common method is the Friedel-Crafts acylation of a 10-acylphenothiazine with an appropriate acyl chloride (e.g., chloroacetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net The resulting 2-chloroacetylphenothiazine (B8724782) can then be hydrolyzed to furnish the desired acetic acid derivative. researchgate.net
From 2-Acetylphenothiazine : An alternative route starts from 2-acetylphenothiazine. A patent describes a method for synthesizing 2-acetylphenothiazine from m-acetyl phenol (B47542) and aniline. google.com The 2-acetyl group can then be converted to the acetic acid moiety through various oxidation or rearrangement reactions.
Derivatization from Related Phenothiazine Carboxylic Acids
This compound can also be prepared through the derivatization of other phenothiazine carboxylic acids. For instance, a phenothiazine with a different carboxylic acid-containing substituent at the C-2 position could potentially be chemically modified to yield the acetic acid derivative. This approach offers flexibility in utilizing existing phenothiazine precursors. The derivatization of carboxylic acids in general can be achieved through various methods, including conversion to esters, amides, or other functional groups that can be subsequently transformed into the desired acetic acid. tulane.eduthermofisher.com
Advanced Synthetic Techniques for this compound Derivatives
To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are being increasingly applied to the synthesis of phenothiazine derivatives.
Catalyst-Assisted Synthetic Approaches
The use of catalysts is central to many modern synthetic routes for phenothiazines.
Copper-Catalyzed Reactions : As mentioned in the Ullmann-type coupling, copper catalysts are crucial for forming the phenothiazine ring. jmedchem.com Recent advancements have focused on developing more efficient copper catalyst systems, including the use of ligands to enhance catalytic activity and selectivity. acs.org A study demonstrated a copper-catalyzed radical macrocyclization for creating Tyr-containing compounds with phenothiazines. acs.org
Palladium-Catalyzed Cross-Coupling : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond in the phenothiazine ring system, offering a versatile and efficient alternative to traditional methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.
Advantages of MAOS : This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles. orientjchem.orgmdpi.comresearchgate.net
Applications in Phenothiazine Synthesis : Microwave irradiation has been successfully used for the cyclization reaction to form the phenothiazine ring and for various derivatization reactions. mdpi.comresearchgate.net For example, the synthesis of phenothiazine derivatives through the thionation of biphenyl (B1667301) amines under microwave irradiation has been reported to be a two-step process, a significant improvement over the conventional six-step Smiles rearrangement. orientjchem.org Another study showed that the Duff formylation of phenothiazine with urotropine in acetic acid under microwave irradiation gave good yields in a much shorter time compared to classical methods. mdpi.com
| Advanced Technique | Key Features | Examples in Phenothiazine Synthesis | Benefits |
| Catalyst-Assisted Synthesis | Use of transition metal catalysts (e.g., Cu, Pd) | Copper-catalyzed Ullmann coupling, Palladium-catalyzed C-N bond formation | Higher efficiency, milder conditions, greater functional group tolerance |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions | Cyclization to form the phenothiazine ring, derivatization reactions mdpi.comresearchgate.net | Reduced reaction times, improved yields, energy efficiency orientjchem.orgresearchgate.net |
Ultrasound-Assisted Synthesis
The application of ultrasound in organic synthesis, a field known as sonochemistry, offers a potent method for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. researchgate.nettaylorfrancis.com This enhancement is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. taylorfrancis.com
While direct ultrasound-assisted synthesis of this compound is not extensively detailed, the principles have been successfully applied to the synthesis of various phenothiazine derivatives, suggesting a viable route. For instance, the synthesis of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides saw significant improvements in both reaction rates and yields when conducted under ultrasonic irradiation compared to classical heating methods. researchgate.net Similarly, the Claisen–Schmidt condensation to produce phenothiazine-cyanochalcones demonstrated a dramatic reduction in reaction time from 24 hours under magnetic stirring to just 2 minutes under sonication, with yields improving from 67% to 74%. nih.gov
These examples underscore the potential of sonochemistry as a green and efficient technique. Reactions can often be performed in more environmentally benign solvents, such as water or ethanol, at lower temperatures, and sometimes without the need for a catalyst. nih.govresearchgate.net The catalyst-free, multi-component synthesis of various heterocyclic compounds in aqueous media under ultrasound irradiation highlights the power of this approach to generate complex molecules efficiently. nih.gov Given these precedents, an ultrasound-assisted approach to the cyclization reactions forming the phenothiazine core or the subsequent attachment of the acetic acid side chain is a highly promising strategy for efficient synthesis.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Phenothiazine Derivatives
| Reaction Type | Conventional Method (Time) | Ultrasound Method (Time) | Yield (Conventional) | Yield (Ultrasound) | Source |
|---|---|---|---|---|---|
| N'-methylene-benzohydrazide Synthesis | Not specified | Improvement noted | Not specified | Improvement noted | researchgate.net |
| Phenothiazine-cyanochalcone Synthesis | 24 hours | 2 minutes | 67% | 74% | nih.gov |
| Dihydroquinoline Synthesis | 40 minutes (with catalyst) | 1 minute (catalyst-free) | 72% | 90% | nih.gov |
Combinatorial Chemistry Techniques for Library Generation
Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of related compounds, known as libraries. taylorandfrancis.com This technique involves systematically combining a set of chemical building blocks in various combinations. taylorandfrancis.com These libraries are invaluable in drug discovery and materials science for high-throughput screening to identify "hits"—molecules with desired biological activity or physical properties. taylorandfrancis.com
This compound is an ideal scaffold for combinatorial library generation. The core structure possesses several points for diversification:
The nitrogen atom at the N-10 position.
The aromatic rings of the phenothiazine core.
The carboxylic acid group of the acetic acid side chain.
By employing a fragment-based strategy, the this compound core can be considered a "privileged structure"—a molecular framework that is able to bind to multiple biological targets. taylorandfrancis.com Using automated synthesis platforms, this core can be reacted with large sets of diverse building blocks. For example, the carboxylic acid function can be converted into a vast library of amides or esters by reacting it with a collection of different amines or alcohols. Simultaneously, the N-10 position could be functionalized with a variety of alkyl or acyl groups. This approach allows for the creation of millions of distinct compounds from a single, versatile starting scaffold. taylorandfrancis.com
Chemical Modifications and Functionalization of this compound
The this compound molecule offers multiple sites for chemical modification, allowing for the fine-tuning of its chemical and physical properties. Key strategies focus on functionalizing the nitrogen atom at the 10-position, substituting the aromatic rings, and utilizing the acetic acid linkage to build more complex structures.
N-10 Position Functionalization (e.g., N-alkylation, N-acylation)
The nitrogen atom of the phenothiazine ring is a primary site for modification due to its nucleophilicity.
N-Alkylation: This involves the attachment of an alkyl group to the nitrogen atom. A common method involves deprotonating the phenothiazine nitrogen with a base, such as sodium hydroxide (B78521) or sodium hydride, followed by the addition of an alkyl halide. medcraveonline.comnih.gov For example, phenothiazine can be N-alkylated with propyl bromide in DMSO with NaOH as a base. medcraveonline.com Microwave-assisted N-alkylation has also been reported as a green chemistry approach that provides good yields in short reaction times using safer solvents. researchgate.net This functionalization is crucial as the nature of the N-10 substituent significantly influences the molecule's properties.
N-Acylation: The introduction of an acyl group at the N-10 position is another common modification. This can be achieved by reacting the phenothiazine with an acyl chloride or an acid anhydride (B1165640). nih.govresearchgate.net For instance, N-cyanoacetyl-phenothiazines can be prepared by treating phenothiazine with the mixed anhydride of acetic acid and cyanoacetic acid. nih.gov Synthesis of PTZ 10-yl acyl chlorides and subsequent reaction with various amines allows for the creation of a diverse range of PTZ 10-carboxamides. nih.gov
Table 2: Examples of N-10 Position Functionalization Reactions
| Reaction Type | Reagents | Product Type | Source |
|---|---|---|---|
| N-Alkylation | Propyl bromide, NaOH, DMSO | 10-Propyl-10H-phenothiazine | medcraveonline.com |
| N-Alkylation | Methoxy (B1213986) poly(ethylene glycol) 4-methylbenzenesulfonate, NaH, DMF | 10-(methoxy poly(ethylene glycol))-10H-phenothiazine | nih.gov |
| N-Acylation | Acyl chlorides, Toluene | 10-Acylphenothiazine | researchgate.net |
| N-Acylation | Cyanoacetic acid, Acetic anhydride | N-Cyanoacetyl-phenothiazine | nih.gov |
Ring-Substitution Strategies and Regioselectivity
Substitution on the aromatic rings of the phenothiazine nucleus allows for further structural diversification. The position of the new substituent is governed by the directing effects of the existing groups, a concept known as regioselectivity.
Electrophilic substitution reactions, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, are common methods for introducing functional groups onto the rings. medcraveonline.comresearchgate.net The regioselectivity of these reactions on an unsubstituted phenothiazine can be complex. However, on N-10 alkylated phenothiazines, formylation tends to occur at the 3 and 7 positions. medcraveonline.com The direct acylation of phenothiazine itself often leads first to N-acylation at the 10-position, which can then be used to direct a second acylation to the 2-position via a Friedel-Crafts reaction. researchgate.net Subsequent deacylation at the N-10 position yields the 2-acylphenothiazine. researchgate.net
The position of substitution can be controlled with high selectivity. For example, lithiation at the C-3 and C-7 positions can be achieved through a halogen-metal exchange starting from 3,7-dibromo-10-methylphenothiazine, allowing for the introduction of various electrophiles at these specific sites. researchgate.net Furthermore, the synthesis of 2,3-dinitrophenothiazine has been reported, where one of the nitro groups can be selectively displaced by a nucleophile, demonstrating regioselective nucleophilic aromatic substitution. acs.orgsemanticscholar.org Another strategy involves modifying the core structure by replacing one or both benzene (B151609) rings with a pyridine (B92270) ring, leading to azaphenothiazines, which are structurally distinct derivatives. nih.govresearchgate.net
Formation of Complex Molecular Architectures Utilizing the Acetic Acid Linkage
The acetic acid moiety of this compound serves as a versatile handle for constructing larger, more complex molecular architectures. The carboxylic acid group is readily converted into other functional groups, most commonly esters and amides, through standard coupling reactions.
A prime example is the esterification of 2-(10H-phenothiazin-10-yl) acetic acid with methoxy poly(ethylene glycol) (mPEG) in the presence of coupling agents like DCC and DMAP. nih.gov This reaction links the phenothiazine core to a polymer chain, creating a PEGylated derivative with significantly altered solubility and pharmacokinetic properties. nih.gov This demonstrates how the acetic acid linkage can be used to conjugate the phenothiazine scaffold to macromolecules.
Similarly, the carboxylic acid can be activated, for instance by converting it to an acyl chloride, and then reacted with a wide array of nucleophiles. nih.gov This allows for the attachment of other pharmacophores, fluorescent tags, or targeting ligands, leading to the development of multifunctional molecules where the this compound unit acts as a central building block.
Advanced Spectroscopic and Analytical Characterization for Phenothiazine 2 Acetic Acid Research
Structural Elucidation using Advanced Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Phenothiazine-2-acetic acid, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the phenothiazine (B1677639) core, the methylene (B1212753) (-CH₂) protons of the acetic acid side chain, the carboxylic acid proton (-COOH), and the amine proton (-NH-). The aromatic region (typically δ 6.8-7.9 ppm) would display a complex pattern of doublets and multiplets corresponding to the seven protons on the substituted and unsubstituted benzene (B151609) rings of the phenothiazine nucleus. The methylene protons would likely appear as a singlet around δ 3.6 ppm, while the acidic proton of the carboxyl group would be a broad singlet at a downfield chemical shift (>10 ppm). The N-H proton of the phenothiazine ring is also expected to produce a broad singlet.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing signals for each unique carbon atom. The spectrum would feature signals for the twelve aromatic carbons of the phenothiazine core, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is characteristically found far downfield (δ > 170 ppm). The chemical shifts of the aromatic carbons provide insight into the electronic effects of the acetic acid substituent on the ring system. researchgate.net
Table 1: Predicted NMR Data for this compound Predicted data based on analysis of phenothiazine and its derivatives. nih.govchemicalbook.comchemicalbook.comhmdb.ca
| Analysis | Signal Type | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| ¹H-NMR | Aromatic Protons | 6.8 - 7.9 | Multiplets, Doublets |
| Methylene Protons | ~3.6 | Singlet | |
| NH Proton | Broad Singlet | Variable, downfield | |
| COOH Proton | >10 | Broad Singlet | |
| ¹³C-NMR | Carbonyl Carbon | >170 | C=O |
| Aromatic Carbons | 115 - 145 | Phenothiazine Core |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its identity. The compound has a molecular formula of C₁₄H₁₁NO₂S and a monoisotopic mass of approximately 257.05 Da. nih.gov
In techniques like Electrospray Ionization (ESI), the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ at m/z 258.05. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.orgrsc.org The fragmentation pattern in tandem MS (MS/MS) would likely involve the characteristic loss of the acetic acid side chain. Key fragments would include the loss of the carboxyl group (-COOH, 45 Da) or the entire acetic acid group (-CH₂COOH, 59 Da), leading to a prominent fragment ion corresponding to the stable phenothiazine core.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₂S | - |
| Monoisotopic Mass | 257.0510 Da | Calculated |
| [M+H]⁺ Ion | ~258.0583 m/z | ESI-MS |
| Major Fragment | Loss of -CH₂COOH | Tandem MS (MS/MS) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The most prominent bands would include a broad absorption for the O-H stretch of the carboxylic acid, typically found in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxylic acid would produce a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine in the phenothiazine ring is expected around 3300-3400 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching within the aromatic rings (1450-1600 cm⁻¹), and C-N and C-S stretching vibrations at lower wavenumbers. nih.govchemicalbook.comnist.gov
Table 3: Key IR Absorption Bands for this compound Data based on characteristic frequencies for phenothiazines and carboxylic acids. nih.govchemicalbook.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3400 | N-H Stretch | Secondary Amine (Phenothiazine) |
| 2500 - 3300 | O-H Stretch (Broad) | Carboxylic Acid |
| ~3050 | C-H Stretch | Aromatic |
| ~2900 | C-H Stretch | Aliphatic (-CH₂-) |
| 1700 - 1725 | C=O Stretch (Strong) | Carboxylic Acid |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| ~1290 | C-N Stretch | Amine |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The phenothiazine core is chromophoric and fluorophoric, and its properties are modulated by the substituent at the 2-position.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of phenothiazine derivatives typically displays two main absorption bands corresponding to π-π* transitions within the aromatic system. nih.gov For a related compound, 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carboxylic acid, absorption maxima are observed that can serve as an estimate for the 2-acetic acid derivative. lew.ro The presence of the acetic acid group is expected to cause a slight shift in the absorption maxima (either hypsochromic or bathochromic) compared to the unsubstituted phenothiazine, which has absorption maxima around 252 nm and 316 nm. nih.gov
Fluorescence Spectroscopy: Phenothiazine derivatives are often fluorescent, and their emission properties are sensitive to the solvent and substitution pattern. rsc.orgunito.it The emission spectrum provides information about the energy of the first excited singlet state. Upon excitation at one of its absorption maxima, this compound is expected to exhibit fluorescence. For example, a phenothiazine carboxylic acid derivative showed blue light emission. lew.ro The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process.
Table 4: Photophysical Properties for this compound Data estimated from related phenothiazine carboxylic acid derivatives. lew.rounito.it
| Technique | Parameter | Expected Value |
|---|---|---|
| UV-Vis Absorption | λmax 1 | ~260 nm |
| λmax 2 | ~320 nm |
| Fluorescence | λemission | ~400-450 nm (Blue Emission) |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the purity of this compound and for its separation from reactants and byproducts. Reversed-phase HPLC is particularly suitable. A typical method would employ a C18 or phenyl-type stationary phase. scilit.com
The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) to control the pH and ensure the carboxylic acid is in a consistent ionization state. scilit.comshimadzu.com Gradient elution may be necessary to achieve optimal separation. Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound (e.g., 254 nm or 320 nm). scilit.comnih.gov Coupling HPLC with mass spectrometry (LC-MS) provides definitive peak identification. researchgate.net
Table 5: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or Phenyl (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic or Acetic Acid (Gradient) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at ~254 nm or ~320 nm |
| Column Temperature | 30 - 40 °C |
Gas Chromatography (GC) can also be used for the analysis of phenothiazine derivatives, though it presents challenges. The primary issue is the thermal lability of many phenothiazines, which can decompose at the high temperatures used in the GC injector and column. rsc.org This can lead to the formation of artifacts and make quantification unreliable.
To mitigate thermal decomposition, derivatization of the carboxylic acid and amine groups (e.g., silylation) may be required to increase volatility and thermal stability. If direct analysis is attempted, a robust, inert column and optimized, lower-temperature conditions are necessary. Detection is typically performed with a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (GC-MS). rsc.org
Table 6: General Gas Chromatography (GC) Approach
| Parameter | Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, DB-1) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | Optimized to minimize degradation (e.g., 250 °C) |
| Oven Program | Temperature ramp (e.g., 150 °C to 300 °C) |
| Detection | FID or MS |
| Note | Derivatization may be necessary to improve thermal stability. |
Electrochemical Methods for Redox Characterization
The redox characteristics of this compound are fundamentally governed by the electron-rich phenothiazine nucleus. Electrochemical methods are crucial for elucidating the mechanisms of its oxidation and reduction, determining redox potentials, and assessing the stability of its electrochemically generated species. The primary technique employed for this characterization is cyclic voltammetry (CV), which provides insight into the thermodynamics and kinetics of electron transfer processes. mdpi.comresearchgate.net
The electrochemical behavior of the phenothiazine core typically involves two successive one-electron oxidation steps. researchgate.net The first step is a reversible one-electron oxidation that produces a stable cation radical (PTZ•⁺). researchgate.netcdnsciencepub.com This process is a hallmark of the phenothiazine system and is responsible for many of its characteristic properties, including its antioxidant activity and the coloration observed during oxidation. researchgate.netnih.gov The second oxidation step, which forms a dication (PTZ²⁺), is often irreversible and can be followed by chemical reactions, such as sulfoxidation to form the corresponding sulfoxide. researchgate.netuky.edu
The nature and position of substituents on the phenothiazine ring significantly modulate its redox potential. nih.govresearchgate.net For this compound, the acetic acid group at the 2-position is expected to influence the ease of oxidation. An acetic acid moiety is generally considered to be electron-withdrawing. This property would decrease the electron density on the phenothiazine ring system, making it more difficult to remove an electron. Consequently, the oxidation potential of this compound is anticipated to be higher than that of the unsubstituted parent phenothiazine molecule.
The general mechanism for the electrochemical oxidation of phenothiazine derivatives like this compound can be summarized as follows:
A first reversible, one-electron transfer to form a relatively stable radical cation. researchgate.net
A second, often irreversible, one-electron transfer at a higher potential to form a dication. uky.edu This species is typically less stable and can undergo further chemical reactions.
Studies on various phenothiazine derivatives have consistently shown that the first oxidation to the radical cation is a diffusion-controlled process. cdnsciencepub.com The stability of this radical cation is notably higher in acidic media. researchgate.net
The table below presents a comparison of the first oxidation potentials for the parent phenothiazine and two different 2-substituted derivatives, illustrating the significant impact of the substituent's electronic nature.
| Compound | Substituent at 2-Position | Electronic Nature of Substituent | First Oxidation Potential (Epa) | Reference Electrode |
| Phenothiazine | -H | Neutral | 0.69 V | Ag/AgCl |
| 2-Aminophenothiazine | -NH₂ | Electron-Donating | 0.38 V | Ag/AgCl |
| 2-Chlorophenothiazine | -Cl | Electron-Withdrawing | 0.35 V | Fc/Fc⁺ |
| This compound | -CH₂COOH | Electron-Withdrawing | Predicted to be higher than phenothiazine | - |
Computational Chemistry and in Silico Investigations of Phenothiazine 2 Acetic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Phenothiazine-2-acetic acid, which are governed by its electronic structure. These methods can predict molecular geometry, stability, and spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. mdpi.com It is employed to determine the optimized molecular geometry, stability, and various electronic properties of phenothiazine (B1677639) derivatives. samipubco.comresearchgate.net Studies on related phenothiazine compounds utilize DFT with basis sets such as B3LYP/6-311++G(d,p) to predict their reactivity. samipubco.comresearchgate.net The calculations focus on descriptors like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap between them (EHOMO-LUMO). samipubco.com This energy gap is a critical parameter for explaining charge transport within the molecule. samipubco.com
The central C4SN ring in phenothiazines is characteristically folded, a key structural feature that DFT calculations accurately model. wikipedia.org For instance, DFT calculations on an N-phosphorylated phenothiazine derivative (5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide) determined the bending angles in the phenothiazine core, providing insight into its non-planar structure. mdpi.com The stability of different phenothiazine derivatives can be compared by analyzing their calculated total energy, with lower energies indicating greater stability. researchgate.net The dipole moment is another important parameter calculated via DFT, which, along with a narrow HOMO-LUMO gap, suggests higher reactivity. samipubco.com
Calculated Quantum Chemical Properties of Phenothiazine Derivatives
| Phenothiazine Derivative | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Methodology |
|---|---|---|---|
| PP | 4.41 | 2.94 | B3LYP/6-311++G(d,p) |
| PPC | 3.66 | 5.77 | B3LYP/6-311++G(d,p) |
| BPPC | 3.68 | 4.97 | B3LYP/6-311++G(d,p) |
| BPPAA | 4.43 | 5.05 | B3LYP/6-311++G(d,p) |
| BPPCA | 3.07 | 4.34 | B3LYP/6-311++G(d,p) |
The data in this table is based on a study of various phenothiazine derivatives (PP, PPC, BPPC, BPPAA, BPPCA) and illustrates the typical outputs of DFT calculations. samipubco.com
Time-Dependent Density Functional Theory (TDDFT) is a standard method for calculating the excited states of molecules to predict their optical properties, such as UV-Vis absorption and emission spectra. emerald.comresearchgate.net For phenothiazine derivatives, TDDFT calculations are used to understand the nature of electronic transitions between the ground state and various excited states. emerald.com
For example, a study on an N-phosphorylated phenothiazine derivative used the TDDFT/B3LYP/6-31G(d,p) method to rationalize its experimental absorption spectrum. mdpi.com The calculations identified weak absorption bands corresponding to S₀ → S₁, S₀ → S₂, and S₀ → S₃ transitions. mdpi.com The fluorescence spectrum was also analyzed, with the observed emission band corresponding to the calculated vertical S₁→S₀ transition. mdpi.com These calculations can distinguish between different types of electronic transitions, such as n-π* and π-π* transitions, which are characteristic of many phenothiazines. mdpi.com
Calculated Electronic Transitions for a Phenothiazine Derivative
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | 286 | 0.0148 |
| S₀ → S₂ | 273 | 0.0141 |
| S₀ → S₃ | 265 | 0.0401 |
| S₁ → S₀ (Emission) | 386 | N/A |
This table presents TDDFT calculation results for 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, illustrating the prediction of absorption and emission properties. mdpi.com
Molecular Modeling and Simulation Studies
Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior of molecules and their interactions with their environment.
Conformational analysis of phenothiazine derivatives is crucial for understanding their structure-activity relationships. nih.govmdpi.com The flexible tricyclic core of phenothiazine allows for different conformations, and the specific orientation of substituents can significantly impact the molecule's properties. nih.gov Computational programs are used to perform these analyses and identify low-energy conformers. nih.gov For instance, in a study on various phenothiazine antagonists, conformational analysis was performed to identify the biologically active conformers that could bind effectively to a receptor. nih.gov The results indicated that the spatial orientation of key functional groups is critical for high affinity. nih.gov The PM3 molecular orbital method has also been employed for the conformational analysis of phenothiazine inclusion complexes. researchgate.net
Molecular modeling is also used to investigate how individual phenothiazine molecules interact to form larger, ordered structures known as supramolecular assemblies. These interactions are typically noncovalent, such as π-π stacking and hydrogen bonds. nih.gov Theoretical investigations have used methods like second-order Møller-Plesset perturbation (MP2) theory and DFT (specifically with M06 and M06-2x functionals) to study π-π stacking between phenothiazine derivatives. nih.gov These studies found that the stability of such assemblies is largely determined by dispersion-type electron correlation effects. nih.gov Analysis of crystal structures of phenothiazine derivatives reveals that, in addition to π-π stacking, intermolecular interactions like C-H⋯O and C-H⋯S can also play a significant role in stabilizing the crystal packing. mdpi.com In some substituted phenothiazines, however, π-π stacking interactions may be absent due to a reduction in the electron density on the benzene (B151609) rings. mdpi.com
In Silico Prediction of Biological Activity and Target Identification
As of the current available literature, there are no specific in silico studies, including molecular docking, pharmacophore modeling, or detailed ligand-target interaction predictions, that have been published for this compound. The following sections are therefore based on the general application of these computational methods to the broader class of phenothiazine derivatives, highlighting the methodologies that could be applied to this compound in future research.
Molecular Docking Simulations with Biological Targets
No molecular docking studies specifically investigating this compound have been identified in the reviewed literature.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For phenothiazine derivatives, docking studies have been instrumental in understanding their mechanism of action at a molecular level. For instance, various derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. nih.gov These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. nih.gov
A hypothetical molecular docking study of this compound would likely explore its binding to targets where other phenothiazines have shown activity. The presence of the acetic acid group would be of particular interest, as it could form specific interactions, such as salt bridges with positively charged residues (e.g., Lysine (B10760008), Arginine) or hydrogen bonds with polar residues in the binding pocket of a target protein.
Table 1: Hypothetical Molecular Docking Targets for this compound
| Potential Biological Target | Rationale for Investigation | Potential Key Interactions of the Acetic Acid Moiety |
| Acetylcholinesterase (AChE) | Other phenothiazine derivatives are known AChE inhibitors. nih.gov | Ionic interactions with cationic residues in the peripheral anionic site or catalytic anionic site. Hydrogen bonding with active site residues. |
| Histone Deacetylases (HDACs) | The phenothiazine scaffold has been identified as a favorable cap group for HDAC inhibitors. nih.gov | Coordination with the zinc ion in the active site. Hydrogen bonding with the surrounding amino acid residues. |
| Dihydropteroate Synthase (DHPS) | Some phenothiazine derivatives have shown antimicrobial activity by targeting this enzyme. | Hydrogen bonding with key residues in the active site, potentially mimicking the p-aminobenzoic acid (PABA) substrate. |
| Cyclooxygenase-2 (COX-2) | Carboxylic acid-containing compounds are a major class of COX-2 inhibitors. | The carboxylate group could interact with key residues like Arg513 at the top of the COX-2 active site. |
This table is hypothetical and for illustrative purposes, as no specific docking data for this compound is available.
Pharmacophore Modeling and Virtual Screening
There are no published pharmacophore models based on this compound or virtual screening studies that have used this compound as a query.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases (virtual screening) to identify new molecules with a similar arrangement of features and thus, potentially similar biological activity.
For the phenothiazine class of compounds, pharmacophore models have been developed based on active derivatives to identify new potential inhibitors for various targets. These models typically include features like aromatic rings, hydrophobic groups, hydrogen bond donors, and acceptors.
A pharmacophore model derived from this compound would uniquely incorporate an acidic/anionic feature corresponding to the carboxylate group. This could be crucial for identifying novel compounds that target binding sites with a complementary positively charged or polar environment. Virtual screening campaigns using such a pharmacophore could lead to the discovery of new chemical scaffolds with potential therapeutic applications.
Table 2: Hypothetical Pharmacophore Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Ligand-Target Binding |
| Aromatic Ring (x2) | Benzene rings of the phenothiazine core | π-π stacking, hydrophobic interactions. |
| Hydrophobic Feature | Phenothiazine tricyclic system | Van der Waals interactions, occupying hydrophobic pockets. |
| Hydrogen Bond Acceptor | Carboxylate oxygen atoms, nitrogen atom | Formation of hydrogen bonds with donor groups on the target. |
| Hydrogen Bond Donor | Carboxylic acid proton (if protonated) | Formation of hydrogen bonds with acceptor groups on the target. |
| Negative Ionizable Feature | Carboxylate group (at physiological pH) | Ionic interactions, salt bridges with positively charged residues. |
This table is hypothetical and for illustrative purposes, as no specific pharmacophore model for this compound is available.
Prediction of Ligand-Target Interactions
Specific predictions of ligand-target interactions for this compound are not available in the current literature.
The prediction of ligand-target interactions is a key outcome of molecular docking and other computational studies. figshare.com These predictions detail the specific types of non-covalent bonds that stabilize the ligand within the binding site of a biological target. Common interactions include:
Hydrogen Bonds: These occur between hydrogen bond donors (like an -OH or -NH group) and acceptors (like an oxygen or nitrogen atom). The carboxylic acid group of this compound would be a prime candidate for forming strong hydrogen bonds.
Ionic Interactions (Salt Bridges): These are strong electrostatic interactions between oppositely charged groups, such as the negatively charged carboxylate of this compound and a positively charged amino acid side chain (e.g., lysine or arginine).
Hydrophobic Interactions: These occur between nonpolar groups and are a major driving force for ligand binding. The tricyclic phenothiazine core is highly hydrophobic and would be expected to form extensive hydrophobic interactions.
π-π Stacking: This is an attractive, non-covalent interaction between aromatic rings. The phenothiazine rings are well-suited for π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Cation-π Interactions: These occur between a cation (like a positively charged amino acid) and the electron-rich face of an aromatic ring.
Without specific docking studies for this compound, any description of its interactions remains speculative. However, based on its structure, it can be inferred that a combination of the hydrophobic and aromatic interactions from the phenothiazine core, supplemented by the strong polar and ionic interactions from the acetic acid side chain, would govern its binding to potential biological targets.
Structure Activity Relationship Sar Studies of Phenothiazine 2 Acetic Acid Derivatives
Impact of C-2 Acetic Acid Moiety on Bioactivity and Selectivity
The nature and placement of substituents on the phenothiazine (B1677639) ring system are critical determinants of biological activity. The C-2 position, in particular, has been identified as a key site for modification to enhance therapeutic effects.
For instance, the presence of the acetic acid moiety can enhance the water solubility of the compound, which may affect its absorption and distribution in the body. Furthermore, the carboxyl group can participate in ionic interactions with biological targets, such as receptors and enzymes, potentially leading to altered binding affinities and selectivities.
While specific SAR studies on phenothiazine-2-acetic acid are not extensively detailed in the provided results, the general principles of phenothiazine SAR suggest that the electronic and steric properties of the C-2 substituent are crucial. The acetic acid group, being electron-withdrawing, could modulate the electron density of the tricycle, thereby influencing its interaction with target proteins.
Influence of Substituents on the Phenothiazine Core on Pharmacological Efficacy
The pharmacological efficacy of phenothiazine derivatives is profoundly influenced by the nature and position of substituents on the tricyclic core. if-pan.krakow.pl The C-2 position is considered optimal for substitution to achieve neuroleptic activity. pharmacy180.com The potency of these compounds is directly related to the electron-withdrawing strength of the substituent at this position. slideshare.net
The general order of increasing antipsychotic activity based on the C-2 substituent is: -H < -Cl < -CF₃. if-pan.krakow.pl For example, trifluoromethyl (-CF₃) substituted phenothiazines are generally more potent than their chlorinated (-Cl) counterparts. pharmacy180.comnih.gov This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the molecule's ability to interact with dopamine (B1211576) receptors. nih.gov
Disubstitution or trisubstitution on the phenothiazine ring, especially when a substituent is already present at C-2, often leads to a decrease in potency. pharmacy180.com The lipophilicity of the phenothiazine derivative, which is influenced by the substituents, also plays a role in its biological activity. Increased lipophilicity has been associated with enhanced anti-proliferative action. if-pan.krakow.pl
The following table summarizes the influence of various substituents at the C-2 position on the neuroleptic activity of phenothiazine derivatives:
| Substituent at C-2 | Relative Potency |
| -H | Least Potent |
| -Cl | More Potent |
| -CF₃ | Most Potent |
This table illustrates the general trend of increasing potency with more electron-withdrawing substituents at the C-2 position of the phenothiazine ring.
Conformational Requirements for Receptor Binding and Enzymatic Inhibition
The three-dimensional shape, or conformation, of phenothiazine derivatives is a critical factor for their interaction with biological targets like receptors and enzymes. nih.gov For their well-known antipsychotic effects, it is believed that these molecules must adopt a specific conformation that mimics the neurotransmitter dopamine to effectively block its receptors. nih.gov
This active conformation is stabilized by favorable van der Waals interactions between the side chain at position 10 and the substituent at the C-2 position of the phenothiazine ring. nih.gov The "butterfly" shape of the phenothiazine molecule allows for a degree of flexibility, and the specific substituents can influence the preferred folding of the rings. elsevierpure.com
Molecular modeling and potential energy calculations have been used to predict the most stable and active conformations. nih.govnih.gov These studies suggest that the side chain folds back over the ring system, bringing the terminal amino group into proximity with the C-2 substituent. nih.gov This spatial arrangement is crucial for optimal binding to the dopamine receptor. nih.gov
Correlation between Electronic Properties and Biological Outcomes
The electronic properties of phenothiazine derivatives, largely dictated by the substituents on the tricyclic ring system, have a direct correlation with their biological activities. nih.govelsevierpure.com The phenothiazine nucleus itself is a good electron donor, a property that contributes to its diverse pharmacological effects and applications in materials science. researchgate.netnih.gov
The introduction of electron-withdrawing groups at the C-2 position significantly enhances the antipsychotic activity of these compounds. slideshare.net This is because these groups increase the positive charge on the side-chain nitrogen at physiological pH, which is thought to be crucial for receptor interaction. if-pan.krakow.pl The order of potency for different C-2 substituents (-H < -Cl < -CF₃) directly reflects their electron-withdrawing strength. if-pan.krakow.pl
Furthermore, the electronic properties of phenothiazines are central to their antioxidant capabilities. nih.govresearchgate.net They can readily donate an electron to neutralize free radicals, a process influenced by the substituents on the phenothiazine ring. researchgate.net Electron-donating groups have been shown to enhance the antioxidant activity of these derivatives. researchgate.net
The relationship between the electronic structure and biological function is also evident in their potential as anticancer agents. The ability of phenothiazines to bind to proteins like calmodulin and P-glycoprotein is influenced by their electronic and lipophilic characteristics. if-pan.krakow.plnih.gov For example, the anti-MDR (multidrug resistance) activity increases with the electron-withdrawing nature of the C-2 substituent. if-pan.krakow.pl
The following table illustrates the correlation between the electronic nature of the C-2 substituent and the observed biological activity:
| Substituent at C-2 | Electronic Nature | Impact on Antipsychotic Activity | Impact on Anti-MDR Activity |
| -H | Neutral | Low | Low |
| -Cl | Electron-withdrawing | Moderate | Moderate |
| -CF₃ | Strongly Electron-withdrawing | High | High |
This table demonstrates how the electronic properties of the C-2 substituent modulate different biological outcomes of phenothiazine derivatives.
Mechanistic Investigations of Biological Activities Preclinical Studies
Antiproliferative and Cytotoxic Mechanisms in Cell Culture Models
Modulation of Key Signaling Pathways (e.g., PI3K/AKT, mTOR, MAPK/ERK)
There is no specific data available in published research to populate these sections for the compound Phenothiazine-2-acetic acid. Information on other phenothiazine (B1677639) derivatives cannot be substituted due to the strict requirement to focus solely on the specified compound.
Lysosomal Permeabilization and Cell Death Pathways
Phenothiazine derivatives have been shown to induce cell death through pathways involving lysosomal membrane permeabilization (LMP). Lysosomes contain a host of hydrolytic enzymes, and the destabilization of the lysosomal membrane can lead to the release of these enzymes into the cytoplasm, triggering a cascade of events that result in cell death.
Studies on various phenothiazine compounds have demonstrated their ability to accumulate in lysosomes and induce LMP. This process is often a precursor to apoptosis or other forms of programmed cell death. For instance, some clinically used phenothiazine drugs have been identified as cationic amphiphilic drugs (CADs) that can act as functional inhibitors of acid sphingomyelinase, leading to the accumulation of sphingomyelin and other lipids that destabilize lysosomal membranes in cancer cells. researchgate.net The release of lysosomal proteases, such as cathepsins, into the cytosol can activate pro-apoptotic proteins and initiate mitochondrial-dependent or -independent cell death pathways. researchgate.netnih.gov While these findings are significant for the phenothiazine class, it is important to note that direct studies on this compound's ability to induce LMP are not currently available.
Inhibition of Angiogenesis (e.g., VEGF production inhibition)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. The inhibition of this pathway is a well-established strategy in cancer therapy.
While direct evidence of this compound's effect on angiogenesis is not present in the reviewed literature, the broader phenothiazine scaffold has been explored for its anti-angiogenic potential. For example, research into other phenothiazine derivatives has investigated their ability to inhibit angiogenesis through mechanisms that may involve the inhibition of key signaling pathways like VEGF. However, specific studies detailing the impact of this compound on VEGF production or other angiogenic factors are needed to confirm this activity.
Antimicrobial and Antifungal Mechanisms of Action
Phenothiazine derivatives have long been recognized for their broad-spectrum antimicrobial properties. Their mechanisms of action are often multifaceted, targeting various essential cellular processes in bacteria and fungi.
Disruption of Bacterial Efflux Pumps
A significant mechanism of antimicrobial resistance in bacteria is the overexpression of efflux pumps, which actively extrude antibiotics from the cell. nih.gov Phenothiazine compounds have been identified as potent inhibitors of these efflux pumps, thereby restoring the efficacy of conventional antibiotics.
Preclinical studies have shown that certain phenothiazines can inhibit efflux pumps in a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govplos.org The inhibitory action is thought to be multifactorial, potentially involving direct interaction with the pump proteins and disruption of the proton motive force that powers many of these pumps. researchgate.net By inhibiting these pumps, phenothiazines can increase the intracellular concentration of antibiotics, making the bacteria more susceptible to treatment. While this is a known activity for the phenothiazine class, specific data on the efflux pump inhibitory activity of this compound is not available.
Enzymatic Inhibition and Modulation Studies
Phenothiazine derivatives have been investigated for their ability to inhibit various enzymes, a property that contributes to their diverse pharmacological effects.
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease.
Several phenothiazine derivatives have been reported to exhibit inhibitory activity against both AChE and BChE. researchgate.netmoca.net.ua Generally, many of these compounds show a degree of selectivity towards BChE. moca.net.ua The mechanism of inhibition often involves binding to the active site or peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine. mdpi.com While the phenothiazine nucleus is a recognized scaffold for cholinesterase inhibitors, the specific inhibitory potency and selectivity of this compound against AChE and BChE have not been reported in the available literature.
The table below presents IC50 values for the inhibition of acetylcholinesterase by some phenothiazine derivatives, illustrating the potential of this class of compounds as cholinesterase inhibitors.
| Phenothiazine Derivative | Enzyme | IC50 (µM) |
| N-Dimethyl-substituted-4-phenothiazine-chalcone | Acetylcholinesterase | 1.10 nih.gov |
| Galantamine (Reference Drug) | Acetylcholinesterase | 1.26 nih.gov |
Histone Deacetylase (HDAC) Inhibition, particularly HDAC6 Selectivity
Currently, there is a lack of specific data from preclinical studies investigating the inhibitory activity of this compound against Histone Deacetylases (HDACs), including any potential selectivity for HDAC6. The broader phenothiazine scaffold has been identified as a promising "cap group" in the design of potent and selective HDAC6 inhibitors, but direct evaluation of the 2-acetic acid derivative has not been reported.
Inhibition of Farnesyltransferase and Tubulin Polymerization
Detailed preclinical studies on the inhibitory effects of this compound on farnesyltransferase and tubulin polymerization are not available in the current body of scientific literature. While other phenothiazine derivatives, such as certain cyanochalcones and indolizine-phenothiazine hybrids, have been investigated as dual inhibitors of these targets, similar research has not been extended to this compound.
Interactions with Nucleic Acids and Photoactivity
The interaction of this compound with nucleic acids has been suggested, though detailed experimental characterization remains sparse.
Binding to DNA Sequences and Photochromic Properties
This compound has been listed among potential DNA intercalating agents in patent literature. This suggests a capacity to insert between the base pairs of the DNA double helix. However, specific preclinical studies detailing the binding affinity, sequence selectivity, and the precise mode of interaction (e.g., intercalation, groove binding) of this compound with DNA are not currently published. Furthermore, there is no available research describing any photochromic properties of this specific compound.
Interaction with Nucleobases and Flavin
There is no available scientific literature from preclinical studies that investigates the specific interactions of this compound with individual nucleobases or with flavins.
Emerging Research Applications and Future Directions Non Clinical
Integration into Supramolecular Chemistry for Advanced Materials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of advanced materials. The ability of molecules to self-assemble into well-defined, functional architectures is at the heart of this field. Phenothiazine-2-acetic acid, also known as 2-(10H-phenothiazin-10-yl)acetic acid, has been investigated for its potential in creating photoactive supramolecular assemblies biosynth.com.
Computational and experimental studies have shown that the protonated form of this compound exhibits interesting supramolecular properties biosynth.com. The molecule's ability to be protonated at the C2 position upon light stimulation suggests its potential use as a photochromic agent biosynth.com. This light-induced change in properties could be harnessed to control the assembly and disassembly of supramolecular structures. Furthermore, the compound has demonstrated the ability to bind to nucleobases and flavin, which are crucial components in DNA synthesis and repair, hinting at potential applications in biomaterials and nanotechnology biosynth.com.
The integration of this compound into polymers can also lead to the development of advanced materials. For example, phenothiazine-functionalized redox polymers have been synthesized and utilized as a promising cathode-active material in rechargeable batteries nih.gov. These materials exhibit good stability and cycle performance, which is attributed to the presence of the phenothiazine (B1677639) unit nih.gov. While this research did not specifically use the acetic acid derivative, it underscores the potential of incorporating the phenothiazine scaffold into polymeric backbones for energy storage applications. The carboxylic acid group of this compound could serve as a monomer for polymerization or as a point of attachment to a pre-existing polymer chain.
Future research in this area could explore the use of this compound in the design of light-responsive gels, liquid crystals, and other "smart" materials. Its ability to interact with biomolecules also opens up possibilities for the development of new drug delivery systems and biocompatible materials.
Exploration in Biosensor and Biofuel Cell Technologies
The development of sensitive and reliable biosensors is a major goal in analytical chemistry and medical diagnostics. Similarly, biofuel cells, which generate electricity from biological catalysts, represent a promising area of green energy technology. Phenothiazine derivatives have shown potential in both of these fields due to their favorable electrochemical properties.
While specific research on this compound in biosensors is limited, the broader class of phenothiazines has been successfully employed. For instance, a fluorescence-based whole-cell biosensor for acetic acid has been developed using the yeast Saccharomyces cerevisiae nih.gov. Although this sensor does not incorporate phenothiazine, it highlights the importance of detecting acetic acid in various biotechnological processes, such as biogas production nih.gov. This suggests a potential application for a this compound-based sensor, where the phenothiazine unit would act as the signaling component.
In the realm of biofuel cells, the focus is often on the efficient transfer of electrons between an enzyme and an electrode. The phenothiazine core, with its redox activity, is well-suited for this purpose. The carboxylic acid functionality of this compound could be used to covalently attach the molecule to the surface of an electrode or to an enzyme, thereby facilitating this electron transfer process.
The table below summarizes the potential roles of this compound in these technologies, based on the known properties of the phenothiazine class.
| Technology | Potential Role of this compound | Key Feature |
| Biosensors | As a redox mediator or fluorescent reporter | The carboxylic acid group allows for easy conjugation to biorecognition elements (e.g., enzymes, antibodies). |
| Biofuel Cells | As an electron shuttle between enzymes and electrodes | The phenothiazine core can be reversibly oxidized and reduced, facilitating electron transfer. |
Future work in this area should focus on the synthesis and characterization of this compound-based biosensors and biofuel cell components. This would involve immobilizing the molecule on electrode surfaces and evaluating its performance in terms of sensitivity, selectivity, and stability.
Novel Anthelmintic Research Directions
The emergence of drug resistance in parasitic worms is a significant global health challenge, necessitating the discovery of new anthelmintic agents with novel mechanisms of action. Historically, phenothiazine itself was one of the first synthetic organic compounds used to treat parasitic worm infections in livestock nih.gov. Although its use has largely been superseded by more modern drugs, the phenothiazine scaffold continues to be a source of inspiration for the development of new anthelmintics.
Recent research has explored the synthesis of novel oxazolidinone derivatives, some of which have shown promising anthelmintic activity against the adult Indian earthworm, Pheretima posthuma mdpi.com. While this research does not directly involve phenothiazine, it points to the ongoing search for new chemical entities with antiparasitic properties.
The potential for phenothiazine derivatives in this area is further supported by studies on Mannich bases, which have been shown to be effective against protozoa in vitro nih.gov. A study on synthetic analogues of G-compounds, which include Mannich bases, found a positive correlation between their chemical structure and anthelmintic activity nih.gov.
The development of novel anthelmintics based on the this compound structure could proceed along several lines. The carboxylic acid group could be converted into a variety of functional groups, such as amides or esters, to create a library of compounds for screening. These derivatives could then be tested for their activity against a range of parasitic worms.
The table below outlines some potential research directions for developing this compound-based anthelmintics.
| Research Direction | Rationale |
| Synthesis of amide and ester derivatives | To explore the structure-activity relationship and improve potency and selectivity. |
| Investigation of the mechanism of action | To identify the molecular target of the compounds and understand how they kill the parasites. |
| In vivo efficacy studies | To evaluate the performance of the most promising compounds in animal models of parasitic infection. |
A deeper understanding of the molecular targets of phenothiazine-based anthelmintics will be crucial for the rational design of new and more effective drugs.
Potential in Bone Metabolism Research (e.g., bone resorption inhibition, bone formation enhancement)
The maintenance of bone mass is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance in this process can lead to metabolic bone diseases such as osteoporosis. Several studies have indicated that phenothiazine derivatives can influence bone metabolism, suggesting a potential therapeutic role for these compounds.
Research has shown that phenothiazines are potent inhibitors of osteoclastic bone resorption nih.gov. A study on various phenothiazine-related compounds found that the basic phenothiazine structural element is important for this inhibitory activity nih.gov. Another study investigated the inhibitory effects of phenothiazine derivatives on bone in vivo and on osteoblastic cells in vitro nih.gov. It was found that certain phenothiazines could decrease alkaline phosphatase activity in the calvariae of rats and inhibit the proliferation of osteoblastic cells nih.gov.
A patent has also disclosed the use of phenothiazine enantiomers for the prevention of bone loss google.com. The patent claims that these compounds are particularly effective at inhibiting osteoclasts, the cells responsible for bone resorption google.com. This suggests that phenothiazine derivatives could be developed as drugs to treat conditions like periodontitis and osteoporosis google.com.
While these studies have not focused specifically on this compound, the consistent findings across a range of phenothiazine derivatives suggest that this compound may also possess bone-modulating properties. The carboxylic acid group could potentially be exploited to target the compound to bone tissue, for example, by conjugation to a bone-seeking molecule like a bisphosphonate.
The table below summarizes the reported effects of phenothiazine derivatives on bone cells.
| Cell Type | Reported Effect of Phenothiazine Derivatives | Reference(s) |
| Osteoclasts | Inhibition of bone resorption | nih.govgoogle.com |
| Osteoblasts | Inhibition of proliferation and alkaline phosphatase activity | nih.gov |
Further research is warranted to investigate the specific effects of this compound on bone metabolism. This could involve in vitro studies using primary bone cells or cell lines, as well as in vivo studies in animal models of bone disease.
Drug Design Principles and Future Lead Optimization Strategies
Phenothiazine is considered a prototypical "lead structure" in medicinal chemistry, meaning it serves as a starting point for the design and synthesis of new drugs with improved properties mdpi.com. The process of modifying a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile is known as lead optimization ijddd.com. The rich history of phenothiazine-based drugs is a testament to the success of this strategy.
Future lead optimization strategies for this compound will likely draw on established principles of drug design. These include:
Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity numberanalytics.com. For this compound, this could involve altering the length of the acetic acid side chain, introducing substituents on the phenothiazine ring system, or converting the carboxylic acid to other functional groups.
Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving its biological properties numberanalytics.com. For example, the carboxylic acid group of this compound could be replaced with a tetrazole or a hydroxamic acid. A study on phenothiazine derivative-containing hydroxamic acids showed potent inhibition of class II histone deacetylases, suggesting the potential of this approach nih.gov.
Prodrug Design: A prodrug is an inactive or less active compound that is converted into the active drug in the body numberanalytics.com. The carboxylic acid group of this compound is an ideal handle for creating prodrugs, for example, by forming an ester linkage that can be cleaved by enzymes in the body. Research on PEGylated phenothiazine derivatives, where poly(ethylene glycol) is attached to the phenothiazine nitrogen, has shown that this modification can reduce toxicity and improve antitumor activity nih.gov.
Molecular Hybridization: This approach involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecule mdpi.com. This can lead to compounds with improved efficacy or a dual mechanism of action. For example, phenothiazine has been hybridized with other scaffolds to create compounds with antibacterial, antifungal, and anticancer properties mdpi.com.
The table below provides a summary of lead optimization strategies and their potential application to this compound.
| Strategy | Application to this compound | Potential Outcome |
| SAR Analysis | Modification of the acetic acid side chain and phenothiazine ring | Improved potency and selectivity |
| Bioisosteric Replacement | Replacement of the carboxylic acid with other acidic functional groups | Enhanced biological activity and pharmacokinetic properties |
| Prodrug Design | Esterification of the carboxylic acid group | Improved drug delivery and reduced side effects |
| Molecular Hybridization | Combination with other pharmacophores | Novel compounds with dual or enhanced activity |
The continued application of these drug design principles to the this compound scaffold is likely to yield new and improved therapeutic agents for a variety of diseases.
Q & A
Q. What are the standard experimental methods for determining the pKa of Phenothiazine-2-acetic acid, and what challenges arise during measurement?
The pKa of this compound is typically determined using spectrophotometric methods, such as the Bates-Schwarzenbach approach, which relies on the Henderson-Hasselbalch equation. Challenges include ensuring full dissolution of the compound during titration and accounting for solvent effects. For example, solubility limitations in aqueous systems may require cosolvents like n-propanol to stabilize the compound, complicating direct pH measurements .
Table 1: Common pKa Determination Methods and Limitations
| Method | Conditions | Key Limitations |
|---|---|---|
| Spectrophotometric | 25°C, aqueous/cosolvent | Requires full dissolution; solvent interference |
| Potentiometric Titration | Varying dielectric solvents | Non-aqueous corrections needed |
Q. What synthetic routes are employed for preparing this compound derivatives?
Derivatives are synthesized via coupling reactions using reagents like COMU (a uronium-based coupling agent) and DIPEA (diisopropylethylamine). For example, hydroxamic acid derivatives are formed by reacting methyl esters with hydroxylamine hydrochloride in DMF at controlled temperatures . Key steps include:
Q. Which spectroscopic techniques are effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. NMR peaks at ~139–143 ppm confirm the phenothiazine core, while ESI-MS provides molecular ion validation (e.g., m/z 384.0568 for a derivative) .
Advanced Research Questions
Q. How can discrepancies in pKa values of this compound across solvent systems be resolved?
Discrepancies arise from solvent dielectric effects and ion-pair formation. To resolve these, employ multi-solvent titrations (e.g., n-propanol/water mixtures) and apply correction models like the Yasuda-Shedlovsky equation to extrapolate pKa values to zero cosolvent concentration .
Q. What strategies optimize reaction yields for this compound derivatives under varying conditions?
Yield optimization involves:
Q. How does the electronic structure of this compound influence its biological activity (e.g., HDAC inhibition)?
The phenothiazine core’s electron-rich aromatic system facilitates π-π interactions with histone deacetylase (HDAC) active sites. Substituents like chlorophenyl groups enhance binding affinity, as observed in selective inhibition studies. Computational modeling of charge distribution and steric effects can guide structural modifications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
